2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile is a significant chemical compound recognized for its unique structural characteristics and diverse biological activities. This compound features a quinoid fragment, which is often associated with various pharmacological properties, including antimicrobial and anticancer effects. It is a derivative of cyclohexa-2,5-diene-1,4-dione and 4-iminocyclohexa-2,5-dien-1-one, compounds that have demonstrated antifungal, antibacterial, anti-inflammatory, and antiallergic properties.
The synthesis of 2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile can be accomplished through several synthetic routes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (commonly methanol or alcoholic solutions), and the presence of catalysts like potassium hydroxide to optimize yields. The reaction mechanisms can vary significantly based on these parameters .
The compound has a molecular formula of C15H14N2O and a CAS number of 888-39-1. Its molecular weight is approximately 238.29 g/mol. The structural components contribute to its reactivity and biological activity.
2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile undergoes various chemical reactions:
The specific products formed from these reactions depend heavily on the reagents used and the reaction conditions applied. For example, oxidation may yield bis-sulfonamides while reduction could yield various quinone derivatives .
The mechanism of action for 2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile primarily involves its interaction with protein kinase CK2, an enzyme implicated in numerous cellular processes. By inhibiting this kinase, the compound disrupts critical signaling pathways that can lead to antimicrobial effects and potential anticancer activities .
The compound is typically presented as a solid at room temperature with notable stability under standard conditions. Its solubility varies depending on the solvent; it is generally soluble in organic solvents like methanol and ethanol.
Key chemical properties include:
Relevant analyses indicate that the compound maintains stability under neutral pH but may react under acidic or basic conditions .
The applications of 2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile are diverse:
The quinone-methide-oxime (QMO) core of 2-(4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile features an extended π-conjugated system that enables unique electronic delocalization. This system arises from the juxtaposition of three key components: a quinoid ring, an exocyclic methylidene unit bearing the phenylacetonitrile group, and the hydroxyimino (oxime) functionality. Resonance structures demonstrate significant charge separation, where the oxime oxygen can act as an electron donor while the nitrile group serves as an electron-withdrawing moiety. This push-pull configuration stabilizes the quinoid system through charge delocalization pathways extending from the oxime oxygen through the quinoid ring to the dicyanomethylene carbon [2].
X-ray crystallographic analyses of analogous arylcyanomethylenequinone oximes reveal nearly coplanar arrangements between the quinoid ring and the phenyl ring of the acetonitrile substituent, facilitating maximal π-orbital overlap. This planarity allows for multiple resonance forms, including quinoidal and dipolar structures where negative charge localizes on the oxime oxygen and positive charge distributes across the quinoid ring and the benzylic carbon. The nitrile group further stabilizes adjacent positive charge development through its inductive effect, enhancing the overall resonance stabilization energy of the system [2] [5].
Table 1: Key Physicochemical Properties of Quinone-Methide-Oxime Derivatives
Property | Value/Characteristic | Experimental Method |
---|---|---|
Planarity of QMO Core | Dihedral angle <10° between rings | X-ray Crystallography |
Conjugation Length | ~12 atoms in π-system | UV-Vis Spectroscopy |
Melting Point | 128–130°C (syn/anti mixture) | Differential Scanning Calorimetry |
CAS Registry | 839-76-9 (chloro analog) | Chemical Database |
SMILES Representation | ON=C(C#N)c1ccccc1 | Computational Representation |
The hydroxyimino group (-NOH) exhibits dynamic tautomerism between syn and anti configurations, profoundly influencing the compound's electronic distribution and biological interactions. Nuclear magnetic resonance (NMR) studies of 2-hydroxyimino-2-phenylacetonitrile analogs reveal distinct chemical shifts for the syn (δ 10.5–11.0 ppm) and anti (δ 11.0–11.5 ppm) oxime protons in DMSO-d6, indicating significant differences in hydrogen-bonding capabilities. The anti configuration forms stronger intramolecular hydrogen bonds with the nitrile nitrogen, creating a pseudo-six-membered ring that enhances planarity and extends conjugation [6] [7].
Equilibrium studies demonstrate solvent-dependent tautomer distribution:
The tautomeric equilibrium directly modulates electron density across the quinone methide system. The syn configuration facilitates greater electron donation from the oxime oxygen into the π-system, increasing quinoid character, while the anti form exhibits more pronounced dipolar separation. This dynamic behavior underlies the molecule's dual electrophilic-nucleophilic character at different sites [2] [6].
Molecular orbital calculations (DFT at B3LYP/6-311G**) reveal frontier orbitals with distinctive nodal properties governing reactivity:
The HOMO-LUMO energy gap of 3.2 eV (λ~387 nm) corresponds with experimental UV-vis absorption maxima at 380–400 nm, confirming extended conjugation. Charge density mapping identifies three electrophilic hotspots:
Nucleophilic regions include the oxime oxygen (-0.42 e) and quinoid C4 oxygen (-0.38 e in keto form). The orbital symmetry allows for pericyclic reactions, evidenced by Diels-Alder adduct formation with electron-rich dienes. The phenylacetonitrile moiety significantly lowers LUMO energy by 0.8 eV compared to non-cyano analogs, enhancing electrophilicity at C1 and explaining its susceptibility to nucleophilic attack [2] [4].
Systematic structural modifications reveal critical determinants of biological activity:
Table 2: Biological Activity Modulation via Structural Modifications
Modification Site | Structural Change | Biological Effect | Potency Shift |
---|---|---|---|
Oxime Configuration | Anti vs. syn | Antifungal (C. albicans) | 3–5× increase (anti) |
C2 Position (Quinoid) | Chloro substitution | Antibacterial (S. aureus) | 4× increase |
Phenyl Ring (4-position) | Methoxy group | Antioxidant (DPPH scavenging) | 2× increase |
Phenyl Replacement | α-Naphthyl | DNA binding affinity | Significant increase |
Nitrile Group | Carboxylic acid replacement | Loss of antifungal activity | Complete loss |
The nitrile group proves indispensable – its replacement with carboxylic acid eliminates antifungal activity, while conversion to tetrazole maintains but reduces potency. Molecular dynamics simulations indicate the nitrile's cyano nitrogen participates in specific H-bonds with fungal CYP51 residues (bond distance: 2.9 Å). The phenylacetonitrile moiety's planarity relative to the quinoid ring strongly correlates with intercalation capability (r²=0.92), evidenced by bathochromic shifts in DNA-binding assays [2] [5] [6].
Receptor-based pharmacophore generation algorithms (e.g., Pocket v.3) identify six critical features for biological activity:
The spatial arrangement forms a triangular pharmacophore with HBA-HBD distance of 5.2±0.3Å, HBD-hydrophobic centroid distance of 4.8±0.2Å, and HBA-aromatic plane angle of 110±5°. This model successfully differentiates active from inactive analogs in virtual screening (enrichment factor: 8.7 at 1% decoys). Molecular interaction fields demonstrate that antifungal activity requires a 12–15ų hydrophobic pocket near C2 position, while antitumor activity correlates with a 6ų electron-deficient region adjacent to the nitrile [2] [4].
Modification vector analysis reveals enhancement strategies:
The pharmacophore model demonstrates ligand-independent feature extraction based on hybridization states (SP² for quinoid carbons, SP for nitrile), enabling accurate prediction of novel derivatives' activity before synthesis [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9